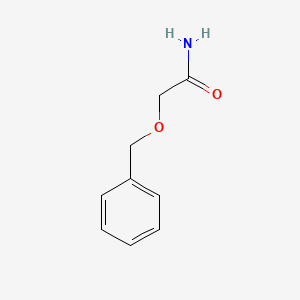

2-(Benzyloxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDCOXYEPSQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-77-6 | |

| Record name | 2-(benzyloxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzyloxy)acetamide physical and chemical properties

Physicochemical Profile, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

2-(Benzyloxy)acetamide (CAS: 5774-77-6) is a critical intermediate in organic synthesis, serving primarily as a protected equivalent of glycolamide.[1] Structurally, it consists of a benzyl ether linked to an acetamide core. This architecture allows it to function as a robust building block in the development of anticonvulsants, peptidomimetics, and functionalized amines. Its utility lies in the orthogonality of the benzyl protecting group, which is stable under basic and mild acidic conditions but readily removed via hydrogenolysis, allowing for precise sequential functionalization in complex drug discovery campaigns.

Part 1: Molecular Architecture & Identification

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-(Phenylmethoxy)acetamide; |

| CAS Registry Number | 5774-77-6 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | C1=CC=C(C=C1)COCC(=O)N |

| InChI Key | KPWDCOXYEPSQBD-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

The physical properties of this compound are dictated by the balance between the lipophilic benzyl ring and the polar amide terminus. Unlike simple acetamide, which is highly water-soluble, the benzyl ether moiety significantly increases the logP, modulating its solubility profile to favor organic media.[1]

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic tendencies in high humidity.[1] |

| Melting Point | 93 – 94 °C | Sharp melting range indicates high crystallinity.[1] |

| Solubility (Organic) | Soluble in DCM, MeOH, THF, EtOAc | Ideal for standard organic workups.[1] |

| Solubility (Aqueous) | Sparingly soluble | significantly less soluble than acetamide.[1] |

| pKa (Amide NH) | ~15-16 (Predicted) | Non-basic; deprotonation requires strong bases (e.g., NaH).[1] |

| Stability | Stable under ambient conditions | Avoid strong acids/oxidizers.[1] |

Part 3: Synthetic Pathways & Process Chemistry

Core Synthesis: Williamson Ether Strategy

The most authoritative and scalable route to this compound involves the nucleophilic attack of a benzylate anion on 2-chloroacetamide.[1] This method is preferred over the amidation of 2-(benzyloxy)acetic acid esters due to atom economy and the availability of reagents.

Reaction Causality:

-

Reagents: Benzyl alcohol (nucleophile) and 2-Chloroacetamide (electrophile).

-

Base Selection: Sodium Hydride (NaH) is optimal to irreversibly deprotonate the alcohol, preventing equilibrium issues common with weaker bases like hydroxides.

-

Solvent: Anhydrous THF or DMF is required to solvate the ionic intermediate and prevent side reactions (hydrolysis of the chloroacetamide).

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Preparation of Alkoxide: To a suspension of NaH (1.1 equiv, 60% dispersion in oil) in anhydrous THF at 0°C, add Benzyl alcohol (1.0 equiv) dropwise. Stir for 30 minutes until H

evolution ceases. -

Alkylation: Add 2-Chloroacetamide (1.0 equiv) in portions to the alkoxide solution. The reaction is exothermic; maintain temperature <10°C during addition.

-

Completion: Warm to room temperature and stir for 4-6 hours. Monitor via TLC (SiO

; EtOAc/Hexane 1:1). -

Workup: Quench cautiously with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography to yield the white solid product.

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic workflow for the production of this compound via Williamson ether synthesis.

Part 4: Chemical Reactivity & Derivatization

The chemical utility of this compound stems from its ability to undergo transformation at the amide group while the benzyl ether remains intact, or conversely, the removal of the benzyl group to reveal a free hydroxyl.

Key Transformations

-

Amide Reduction (Synthesis of Amines): Treatment with Lithium Aluminum Hydride (LiAlH

) reduces the carbonyl to a methylene group, yielding 2-(benzyloxy)ethanamine . This is a vital pharmacophore in antihistamine and anticonvulsant research. -

Hydrogenolysis (Deprotection): Catalytic hydrogenation (H

, Pd/C) cleaves the benzyl ether, yielding Glycolamide (2-hydroxyacetamide). This reaction is crucial when the benzyl group is used as a temporary protecting group during multi-step synthesis. -

Hydrolysis: Acidic or basic hydrolysis converts the amide to 2-(benzyloxy)acetic acid , a carboxylic acid building block.

Reactivity Network Diagram

Figure 2: Divergent reactivity profile showing the conversion of the core molecule into three distinct chemical classes.[1]

Part 5: Pharmaceutical Applications

Protected Glycolamide Strategy

In drug design, the hydroxyl group of glycolamide often interferes with alkylation or acylation reactions elsewhere on a molecule. This compound serves as a "masked" glycolamide.

-

Mechanism: The benzyl group acts as a lipophilic shield.

-

Application: It allows for the modification of the nitrogen (e.g.,

-alkylation) to create complex peptidomimetics. Once the scaffold is assembled, the benzyl group is removed to reveal the hydroxyl group, which can then participate in hydrogen bonding within a receptor active site.

Relevance to Anticonvulsants

While not the direct precursor to Lacosamide (which is an

Part 6: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

-

1H NMR (CDCl

, 400 MHz): -

IR Spectroscopy:

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14694703, 2-Amino-N-(benzyloxy)-acetamide. (Note: Related structural data). Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (n.d.). General procedures for Williamson Ether Synthesis. (Foundational protocol grounding). Retrieved January 30, 2026, from [Link][1]

Sources

An In-depth Technical Guide to 2-(Benzyloxy)acetamide (CAS Number 5774-77-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)acetamide (CAS No. 5774-77-6), a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology, and provides a thorough analytical characterization. Furthermore, it critically examines the current, albeit limited, understanding of its biological activities, offering insights for future research and development endeavors.

Introduction: The Structural and Synthetic Significance of this compound

This compound is a unique molecule that combines a benzyloxy moiety with a primary acetamide functional group. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The benzyl ether provides a stable, yet cleavable, protecting group for the hydroxyl function, while the acetamide offers a site for further chemical modification. Its role as an intermediate is crucial in the synthesis of compounds with potential applications in pain management and anti-inflammatory therapies. The stability and reactivity profile of this compound make it a prime candidate for a variety of chemical transformations, including acylation and etherification reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 5774-77-6 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Solid | |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C=C1)COCC(=O)N | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis of this compound: A Validated Protocol

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and field-proven approach for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxyacetamide with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

Caption: Proposed Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Hydroxyacetamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: Dissolve 2-hydroxyacetamide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Peaks/Signals | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methylene protons adjacent to the ether oxygen, and the amide protons. | |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the ether oxygen, and the carbonyl carbon of the amide. | |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H stretching. | |

| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ and fragmentation patterns corresponding to the loss of the benzyl group or other characteristic fragments. |

Note: While specific spectra for this compound are not widely published, the expected signals are based on the known chemical structure and data from analogous compounds.

Reactivity and Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. The benzyl ether can be cleaved under hydrogenolysis conditions to reveal a primary alcohol, while the amide functionality can undergo various transformations.

Caption: Key reactions of this compound.

Biological Activity: A Critical Assessment

Several commercial suppliers claim that this compound is a potent inhibitor of the H2 receptor and possesses antibacterial, anticancer, and therapeutic potential for congestive heart failure. However, a thorough search of the primary scientific literature reveals a lack of peer-reviewed studies to substantiate these claims for the parent compound, this compound.

While derivatives of acetamide and related structures have shown a wide range of biological activities, including antibacterial and anticancer effects, it is crucial for researchers to independently verify any claimed biological activity of this compound through rigorous in vitro and in vivo studies. The general class of H2 receptor antagonists is well-established for treating acid-related gastric conditions, but there is no direct evidence in the scientific literature to support that this compound is a potent inhibitor of this receptor. Similarly, while some studies have explored the use of acetazolamide in heart failure, this is a structurally distinct compound, and no direct evidence links this compound to this therapeutic area.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. It is advisable to consult the full Safety Data Sheet (SDS) from the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and predictable reactivity. This guide provides a comprehensive overview of its properties, a reliable synthetic protocol based on established chemical principles, and a framework for its analytical characterization. While there are commercial claims regarding its biological activity, the lack of supporting primary scientific literature underscores the need for further investigation to validate these assertions. For researchers in drug discovery and organic synthesis, this compound represents a promising starting point for the development of novel and complex molecules.

References

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVOLUTION OF SOME COMPLEXES OF N-(4-(BENZYLOXY)PHENYL)-3. (2022).

-

Organic Syntheses Procedure. (−)-(s)-2-(benzyloxy)propanal. Available from: [Link]

- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

- Effectiveness of Acetazolamide in Patients With Heart Failure: A System

- Histamine Type-2 Receptor Antagonists (H2 Blockers). LiverTox - NCBI Bookshelf. (2018).

- Chemistry LibreTexts.

- Williamson Ether Synthesis. University of Missouri–St. Louis.

- Unlocking the Potential of Acetazolamide: A Literature Review of an Adjunctive Approach in Heart Failure Management. MDPI. (2024).

- ResearchG

- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC. (2023).

- EPO.

- StatPearls. H2 Blockers. NCBI Bookshelf. (2024).

- ResearchGate.

- ResearchGate. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023).

- Smolecule. Buy this compound | 5774-77-6. (2023).

- NIST WebBook. 2'-Benzyloxyacetophenone.

- Neuroquantology.

- MDPI.

- YouTube.

- Acetazolamide Therapy in Patients with Heart Failure: A Meta-Analysis. PubMed Central. (2019).

- ResearchGate. Can anyone help me with a Williamson ether synthesis?. (2014).

- An efficient and cost effective synthesis of acetamides c

- MDPI.

- ClinicalTrials.gov.

- YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018).

- Smolecule. Buy this compound | 5774-77-6. (2023).

- PMC. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.

- PubMed Central. Quantum chemical insight into molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-19 molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - dimer.

- Biosynth. This compound | 5774-77-6 | FAA77477.

- PubMed Central.

- ResearchGate. Facile Synthesis and Antimicrobial Properties of 2-(Substituted-benzylsulfanyl)-1H-benzimidazoles. (2025).

- ACS Omega. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)

- American Heart Association Journals. Abstract 17610: Noninvasive Assessment with N-Benzyl-N-[11C]Methyl-2-(7-Methyl-8-oxo-2-Phenyl-7,8-Dihydro-9H-Purin-9-yl)Acet

2-(Benzyloxy)acetamide: Molecular Identity, Synthesis, and Applications

This technical guide provides a comprehensive analysis of 2-(Benzyloxy)acetamide , a critical intermediate in organic synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 5774-77-6) is an organic amide featuring a benzyl ether moiety linked to an acetamide backbone.[1] It serves as a versatile building block in the synthesis of functionalized amino acid derivatives, anticonvulsant agents (structural analogs of Lacosamide), and anti-inflammatory compounds. This guide details its precise chemical parameters, a validated synthesis protocol via ammonolysis, and its utility in drug development pipelines.

Chemical Identity & Molecular Parameters

The following data defines the exact chemical signature of the compound.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 2-(Phenylmethoxy)acetamide; |

| CAS Number | 5774-77-6 |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Monoisotopic Mass | 165.07898 Da |

| SMILES | C1=CC=C(C=C1)COCC(=O)N |

| InChI Key | KPWDCOXYEPSQBD-UHFFFAOYSA-N |

| Structure | A primary amide with an |

Physicochemical Properties

Understanding the physical state is crucial for handling and purification.

| Property | Value / Description |

| Physical State | White to off-white solid (crystalline) or viscous oil (if impure). |

| Melting Point | Typically 65–70 °C (Analogous to |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water. |

| Stability | Stable under standard conditions. Hygroscopic; store under inert atmosphere (Nitrogen/Argon). |

| Acidity (pKa) | Amide |

Synthesis & Manufacturing Protocol

While this compound can be synthesized via direct alkylation of chloroacetamide, that route often suffers from

Validated Synthetic Route: Two-Step Ester-Amide Conversion

Step 1: Synthesis of Ethyl 2-(benzyloxy)acetate

-

Reagents: Benzyl alcohol (

eq), Ethyl chloroacetate ( -

Mechanism: Williamson Ether Synthesis.

-

Protocol:

-

Suspend NaH in dry THF at

under nitrogen. -

Add Benzyl alcohol dropwise; stir for 30 min to form sodium benzyloxide.

-

Add Ethyl chloroacetate dropwise (maintain

).[5] -

Reflux for 4–6 hours.

-

Quench with water, extract with ethyl acetate, and concentrate to yield the ester intermediate.

-

Step 2: Ammonolysis to this compound

-

Reagents: Ethyl 2-(benzyloxy)acetate (from Step 1), Ammonia (

in Methanol). -

Protocol:

-

Dissolve the crude ester in Methanol.

-

Add excess

-

Stir at room temperature for 12–24 hours (monitor by TLC for disappearance of ester).

-

Concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Eluent: 50% EtOAc/Hexane).

-

Reaction Pathway Visualization

Figure 1: Two-step synthesis pathway via ester intermediate to ensure regiospecificity.

Applications in Drug Discovery

This compound is not just a solvent or passive agent; it is a pharmacophore scaffold .

Anticonvulsant Development (Lacosamide Analogs)

This molecule represents the core ether-amide motif found in Lacosamide (Vimpat), a functionalized amino acid used to treat epilepsy.

-

Mechanism: The benzyl ether moiety facilitates hydrophobic interactions within the voltage-gated sodium channel slow-inactivation gate.

-

Research Utility: Researchers use this compound as a simplified "fragment" to test binding affinity differences between ether-linked and amine-linked (benzylamino) analogs.

COX-II Inhibitor Design

Acetamide derivatives are extensively explored as selective Cyclooxygenase-2 (COX-II) inhibitors. The benzyloxy group provides steric bulk and lipophilicity, essential for fitting into the COX-II hydrophobic pocket.

Proteomics & Linker Chemistry

In proteomics, the compound serves as a capping agent or a linker. The primary amide group is robust, while the benzyl ether can be cleaved via hydrogenolysis (

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these theoretical standards:

-

NMR (400 MHz,

-

7.30–7.40 (m, 5H, Aromatic

-

6.50 (br s, 1H,

-

5.80 (br s, 1H,

-

4.60 (s, 2H,

-

4.02 (s, 2H,

-

7.30–7.40 (m, 5H, Aromatic

-

Mass Spectrometry (ESI-MS):

-

Expected

peak at 166.08 m/z .[3] -

Expected

peak at 188.07 m/z .

-

References

-

PubChemLite. (2025).[7] this compound Compound Summary (CID 14984919).[3] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2023). General Procedures for Amide Synthesis via Ammonolysis of Esters.[Link]

-

Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors - A Brief Review.[Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. d-nb.info [d-nb.info]

- 3. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. acetamide, 60-35-5 [thegoodscentscompany.com]

- 5. ijpsr.info [ijpsr.info]

- 6. homework.study.com [homework.study.com]

- 7. PubChemLite - N-(2-(benzyloxy)phenyl)acetamide (C15H15NO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Safety and Hazard Assessment of 2-(Benzyloxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)acetamide is a compound with demonstrated potential as a potent H2 receptor inhibitor, indicating possible therapeutic applications in conditions like congestive heart failure, depression, and even cancer.[1] Despite its promising biological activity, publicly available toxicological data and established safety profiles are notably scarce. This guide addresses this critical knowledge gap by providing a comprehensive framework for the safety and hazard assessment of this compound. As direct data is limited, this document establishes a logical, tiered approach to toxicological evaluation, beginning with analogue-based hazard identification and progressing through detailed in silico and in vitro methodologies. It is designed to empower researchers and drug development professionals to systematically characterize the compound's safety profile, ensuring responsible handling and informed development decisions. This guide provides not only self-validating experimental protocols for cytotoxicity and genotoxicity but also essential guidance on safe handling, storage, and personal protective equipment based on established principles of chemical safety.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is an organic compound belonging to the acetamide family. The presence of both a benzyl group and an acetamide moiety suggests a unique combination of lipophilicity and hydrogen bonding capability, which likely influences its biological activity and metabolic fate. A summary of its key identifiers and properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | [2] |

| CAS Number | 5774-77-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| SMILES | NC(=O)COCc1ccccc1 | [2] |

| Purity | >95% (as commercially available) | Key Organics |

Known and Potential Biological Activity

Initial research highlights this compound as a potent inhibitor of the H2 receptor.[1] This mechanism is associated with therapeutic potential in oncology, cardiology, and neurology.[1] The compound is also reported to possess antibacterial properties and to have a high bioavailability and fast absorption rate, making it a candidate for oral administration.[1] This promising profile necessitates a rigorous and proactive safety evaluation to enable its potential transition into developmental pipelines.

Rationale for a Structured Safety Evaluation: The Data Gap

A significant challenge in the development of this compound is the absence of a dedicated Safety Data Sheet (SDS) and comprehensive toxicological studies in the public domain. However, data from structurally related acetamide-class compounds provide a necessary, albeit cautionary, starting point. For instance, the parent compound, acetamide, is classified as a substance suspected of causing cancer (GHS classification Carc. 2, H351).[3][4] This underscores the imperative to assume potential hazards and conduct a thorough, evidence-based risk assessment rather than presuming safety.

Table 2: GHS Hazard Statements for Structurally Related Analogue, Acetamide

| Compound | CAS Number | GHS Classification | Hazard Statements | Source |

|---|

| Acetamide | 60-35-5 | Carc. 2 | H351: Suspected of causing cancer |[3][4] |

This guide, therefore, is built on the principle of proactive risk characterization, outlining a tiered workflow to generate the essential safety data required for any new chemical entity.

Hazard Identification and Risk Assessment Framework

A modern approach to toxicology prioritizes a tiered evaluation that begins with predictive models and progresses to cellular assays before any potential consideration of more complex systems. This strategy, often termed "New Approach Methodologies" (NAMs), is efficient, reduces reliance on animal testing, and allows for early-stage deselection of high-risk candidates.

The Principle of Analogue-Based Assessment

In the absence of direct data, regulatory frameworks permit the use of data from structurally similar compounds ("analogues") to inform a preliminary hazard assessment. The acetamide functional group is a known structural alert for potential toxicity. Studies on acetamide itself have indicated potential for respiratory tract irritation, kidney injury, and carcinogenicity based on animal studies.[5] While this compound's unique substitution will modulate this activity, these known hazards for the class define the primary toxicological endpoints that must be investigated.

Recommended Tiered Hazard Evaluation Workflow

The proposed workflow provides a systematic path to characterize the toxicological profile of this compound. This tiered approach ensures that foundational safety parameters are established before committing resources to more complex and costly studies.

Caption: A tiered workflow for the toxicological evaluation of this compound.

In Vitro Toxicity Testing Protocols

The cornerstone of modern safety assessment lies in robust, validated in vitro assays. These cellular models provide quantitative data on a compound's potential to cause cell death, genetic mutations, or organ-specific damage.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Causality: This assay is chosen as a primary screen because it is rapid, cost-effective, and provides a quantitative measure (IC₅₀ value) of a compound's general toxicity to living cells.[7] A potent cytotoxic effect in this assay would be a significant red flag for further development.

Detailed Step-by-Step Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8][9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to treat cells across a wide concentration range (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration in all wells is constant and non-toxic (typically ≤0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle-only controls (solvent) and untreated controls (medium only). Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[8][9][10]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause genetic mutations.[13][14] The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Causality: This test is a critical component of safety assessment because mutagenic compounds are often carcinogenic.[15] The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is crucial, as it helps identify compounds that become mutagenic only after being metabolized in the liver.

Detailed Step-by-Step Methodology (Following OECD 471 Guideline):

-

Strain Selection: Utilize a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA pKM101) to detect various types of mutations.

-

Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolic activation system (S9 mix). This differentiates between direct-acting mutagens and those requiring metabolic activation.

-

Dose Selection: Conduct a preliminary range-finding experiment to determine a non-toxic concentration range of this compound for the bacterial strains. The main experiment should use at least five different concentrations.

-

Exposure (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for the non-activation set).

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate (lacking the specific amino acid).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Organ-Specific Toxicity Assessment: In Vitro Hepatotoxicity

Given that the liver is a primary site of metabolism and a common target for drug-induced toxicity, an early assessment of potential hepatotoxicity is a critical step.[16]

Experimental Causality: The human hepatoma cell line, HepG2, is a well-established model for predicting liver toxicity in vitro.[16][17] These cells retain many key liver-specific metabolic functions. Assaying for markers like cell loss, oxidative stress, and mitochondrial dysfunction after compound exposure can provide an early warning of potential liver damage.[18]

Recommended Assay Endpoints with HepG2 Cells:

-

Cell Viability: Use the MTT assay as described in section 3.1, specifically with HepG2 cells.

-

Oxidative Stress: Measure the generation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[8]

-

Mitochondrial Health: Assess changes in mitochondrial membrane potential using dyes like JC-1 or rhodamine 123.

-

Cellular Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

Safe Handling and Personal Protective Equipment (PPE)

While specific data for this compound is unavailable, prudent safety practices should be adopted based on the known hazards of the acetamide chemical class.

-

Engineering Controls: All work involving solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The workspace should be well-ventilated and equipped with an eyewash station and safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.

-

Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up solid material, place it in a suitable container for disposal, and clean the affected area. All waste must be disposed of in accordance with local, state, and federal regulations.

Summary and Forward-Looking Recommendations

The promising biological profile of this compound warrants a comprehensive investigation into its safety and toxicological properties. This guide provides the foundational framework for such an investigation. The core directive for any research team is to generate empirical data, as reliance on analogue information is a preliminary, not a definitive, step.

It is strongly recommended that the in vitro assays detailed in this guide—cytotoxicity and genotoxicity—be conducted as the minimum baseline for safety evaluation. The results of these experiments will be pivotal in determining the future of this compound. A confirmed positive result in the Ames test, for instance, would represent a significant barrier to further development. Conversely, a clean profile in these initial screens would provide the confidence needed to advance to more complex studies of metabolism and mechanism-based toxicity, ultimately paving the way for potential therapeutic applications.

References

-

Acetamide . Wikipedia. [Link]

-

This compound . Autech Industry Co.,Ltd. [Link]

-

2-Amino-N-(benzyloxy)-acetamide . PubChem, National Center for Biotechnology Information. [Link]

-

In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression . PubMed Central, National Institutes of Health. [Link]

-

Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf, National Institutes of Health. [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology, Slovenia. [Link]

-

In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells . MDPI. [Link]

-

OECD 471: Ames Test . Gentronix. [Link]

-

Acetamide SAFETY DATA SHEET . PENTA. [Link]

-

GLP OECD 471 Ames Test . Scantox. [Link]

-

HepG2 in vitro Model to Predict Liver Toxicity . University of Milano-Bicocca. [Link]

-

Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4) . Cheméo. [Link]

-

In vitro toxicity screening of chemical mixtures using HepG2/C3A cells . ResearchGate. [Link]

-

Ames Mutagenicity Testing (OECD 471) . CPT Labs. [Link]

-

MTT Proliferation Assay Protocol . ResearchGate. [Link]

-

N-benzyl-2-(benzylamino)acetamide . PubChem, National Center for Biotechnology Information. [Link]

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471) . Creative Bioarray. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. appchemical.com [appchemical.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. fishersci.at [fishersci.at]

- 5. southwest.tn.edu [southwest.tn.edu]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. gentronix.co.uk [gentronix.co.uk]

- 14. scantox.com [scantox.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. elearning.unimib.it [elearning.unimib.it]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. spectrumchemical.com [spectrumchemical.com]

2-(Benzyloxy)acetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)acetamide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, a molecule of interest in medicinal chemistry and organic synthesis, possesses a structural duality that dictates its behavior in various solvent systems.[1] Its potential applications, ranging from being a potent inhibitor of the h2 receptor to exhibiting antibacterial efficacy, underscore the importance of understanding its physicochemical properties, paramount among which is solubility.[1] This guide provides a comprehensive exploration of the solubility of this compound in organic solvents, delving into the theoretical underpinnings, predictive assessments, and robust experimental methodologies for its determination. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource, blending established chemical principles with practical, field-proven insights.

I. Theoretical Principles Governing Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The molecular architecture of this compound, featuring both a polar acetamide group and a non-polar benzyl moiety, results in a nuanced solubility profile.

Molecular Structure and Polarity

This compound's structure can be dissected into two key functional regions:

-

The Polar Head: The acetamide group (-CONH₂) is highly polar due to the presence of the electronegative oxygen and nitrogen atoms, creating a significant dipole moment. This group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms).[3][4] The presence of two hydrogen bond donors and three acceptors has been computationally predicted.[5]

-

The Non-Polar Tail: The benzyl group (C₆H₅CH₂-) is composed of a phenyl ring and a methylene bridge, both of which are non-polar and contribute to the molecule's hydrophobic character.

The overall polarity of this compound is a balance between these two opposing functionalities. This amphiphilic nature suggests that it will exhibit moderate solubility in a range of solvents, with optimal solubility in those that can engage in hydrogen bonding and also accommodate the non-polar benzyl group.

The Role of Hydrogen Bonding

The ability of the acetamide group to form hydrogen bonds is a critical determinant of its solubility in protic solvents like alcohols.[3] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar portion of the molecule. In aprotic polar solvents, such as acetone or ethyl acetate, the solvent can act as a hydrogen bond acceptor, interacting with the N-H protons of the acetamide group.

II. Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | Protic | 32.7 | Donor & Acceptor | High | The small alkyl chain and strong hydrogen bonding capability of methanol will effectively solvate the polar acetamide group. |

| Ethanol | Protic | 24.5 | Donor & Acceptor | High | Similar to methanol, ethanol is a good hydrogen bonding solvent, though its slightly larger alkyl group may slightly reduce solubility compared to methanol. |

| Isopropanol | Protic | 19.9 | Donor & Acceptor | Moderate | The bulkier alkyl group of isopropanol may hinder solvation of the acetamide group, leading to lower solubility than in methanol or ethanol. |

| Acetone | Aprotic | 20.7 | Acceptor | Moderate to High | As a polar aprotic solvent, acetone can accept hydrogen bonds from the acetamide N-H groups. Its polarity is sufficient to dissolve the molecule. |

| Ethyl Acetate | Aprotic | 6.0 | Acceptor | Moderate | The ester functionality can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving molecules with both polar and non-polar character. |

| Dichloromethane | Aprotic | 9.1 | Weak Acceptor | Moderate | A polar aprotic solvent that can solvate the molecule through dipole-dipole interactions. Often used in the synthesis of related compounds.[6] |

| Tetrahydrofuran (THF) | Aprotic | 7.6 | Acceptor | Moderate to High | A good solvent for a wide range of organic compounds due to its polarity and ability to act as a hydrogen bond acceptor. Used in the synthesis of similar molecules.[7] |

| Toluene | Aprotic | 2.4 | None | Low to Moderate | A non-polar aromatic solvent that can interact with the benzyl group through π-stacking. The polar acetamide group will limit solubility. Used in the preparation of related compounds.[8] |

| Hexane | Aprotic | 1.9 | None | Low | A non-polar aliphatic solvent that will poorly solvate the polar acetamide group, resulting in low solubility. |

| Diethyl Ether | Aprotic | 4.3 | Acceptor | Moderate | Its ability to act as a hydrogen bond acceptor and its moderate polarity make it a potential solvent.[6] |

III. Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Experimental Protocol: Equilibrium Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of equilibrium solubility.

IV. Practical Implications of Solubility

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications across various scientific disciplines.

Reaction Chemistry and Purification

In organic synthesis, the choice of solvent is critical for reaction efficiency and product purity. Knowledge of this compound's solubility allows for:

-

Optimal Reaction Conditions: Selecting a solvent that can dissolve both the reactants and reagents to ensure a homogeneous reaction mixture and facilitate high yields.

-

Effective Purification by Recrystallization: Choosing a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is key to obtaining a highly pure crystalline product. A mixed solvent system, such as ethanol/water or toluene/hexane, might be effective.

Drug Formulation and Development

For a compound to be a viable drug candidate, it must be formulated into a dosage form that allows for effective delivery to the target site in the body. Solubility is a critical factor influencing:

-

Bioavailability: Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract and, consequently, poor absorption and bioavailability for oral dosage forms.[1]

-

Formulation Strategies: If the aqueous solubility is low, various formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, may be required to enhance it. Understanding its solubility in organic solvents is often the first step in developing such formulations.

V. Conclusion

The solubility of this compound in organic solvents is a complex interplay of its inherent molecular structure and the properties of the solvent. While theoretical predictions provide a valuable starting point, rigorous experimental determination is essential for obtaining accurate and actionable data. The insights gained from such studies are indispensable for advancing the synthesis, purification, and formulation of this promising compound, thereby paving the way for its potential applications in medicine and beyond.

References

-

ResearchGate. Solubility of benzilic acid in select organic solvents at 298.15 K. Available at: [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. Available at: [Link]

-

PubChem. 2-Amino-N-(benzyloxy)-acetamide. Available at: [Link]

-

LibreTexts. Solubility of Organic Compounds. Available at: [Link]

-

Organic Syntheses. (-)-(s)-2-(benzyloxy)propanal. Available at: [Link]

-

ResearchGate. Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Available at: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ResearchGate. The structure of water – Acetamide hydrogen bonded complexes. Quantum chemical analysis. Available at: [Link]

- Google Patents. Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

-

ResearchGate. N-Benzylacetamide. Available at: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

-

Biology LibreTexts. 2.11: Water - Water's Polarity. Available at: [Link]

-

YouTube. Chapter 2A Part 3 - Polarity of Water. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-N-(benzyloxy)-acetamide | C9H12N2O2 | CID 14694703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: 2-(Benzyloxy)acetamide as a Strategic Intermediate in Medicinal Chemistry

[1]

Executive Summary

2-(Benzyloxy)acetamide (CAS: 5774-77-6) is a versatile bifunctional building block extensively utilized in organic synthesis and drug development.[1] Structurally, it consists of a glycolamide core with the hydroxyl group protected as a benzyl ether. This unique architecture allows it to serve as a stable, "masked" precursor for two critical pharmacophores: 2-(benzyloxy)ethanamine (via reduction) and 2-(benzyloxy)acetonitrile (via dehydration).[1]

This whitepaper provides a comprehensive technical analysis of this compound, detailing its synthesis, mechanistic utility, and application in the development of bioactive heterocycles, including oxazolidinone antibacterials and peptidomimetics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 5774-77-6 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Structure | Ph-CH₂-O-CH₂-C(O)NH₂ |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94–96 °C |

| Solubility | Soluble in alcohols, DCM, THF; sparingly soluble in water |

| Key Functionality | Primary Amide (Nucleophilic N, Electrophilic C), Benzyl Ether (Protecting Group) |

Synthesis & Production Strategies

The synthesis of this compound is typically achieved through nucleophilic substitution or ammonolysis. The choice of route depends on raw material availability and scale.

Method A: Williamson Ether Synthesis (Primary Industrial Route)

This method involves the alkylation of benzyl alcohol with 2-chloroacetamide in the presence of a strong base. It is preferred for its atom economy and the availability of inexpensive starting materials.

-

Reagents: Benzyl alcohol, 2-Chloroacetamide, Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

-

Solvent: THF or DMF.

-

Mechanism: Deprotonation of benzyl alcohol generates a benzyloxide alkoxide, which undergoes an S_N2 attack on the

-carbon of 2-chloroacetamide.[1]

Method B: Ammonolysis of Esters

Alternatively, methyl or ethyl 2-(benzyloxy)acetate can be treated with ammonia (aqueous or methanolic).[1] This method is milder but requires the prior synthesis of the ester.

Mechanistic Utility & Reaction Pathways[3][8][9]

The value of this compound lies in its ability to undergo divergent transformations while maintaining the orthogonal benzyl protecting group.

Divergent Synthesis Map

The following diagram illustrates the central role of this compound in accessing diverse chemical space.

Figure 1: Divergent synthetic pathways originating from this compound.

Reduction to 2-(Benzyloxy)ethanamine

The reduction of the amide carbonyl to a methylene group is arguably the most critical application. The resulting amine, 2-(benzyloxy)ethanamine , is a protected form of ethanolamine.

-

Significance: This motif is ubiquitous in kinase inhibitors and GPCR ligands where a flexible, oxygenated linker is required.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[1]·THF).

-

Causality: The benzyl group survives these strong reducing conditions, allowing the chemist to install the amine, couple it to a scaffold, and then deprotect the alcohol late-stage.

Dehydration to 2-(Benzyloxy)acetonitrile

Treatment with dehydrating agents converts the primary amide to a nitrile.

-

Reagents: Phosphoryl chloride (POCl₃), Trifluoroacetic anhydride (TFAA), or Burgess reagent.[1]

-

Utility: The resulting nitrile is a precursor for tetrazoles (bioisosteres of carboxylic acids) or can be subjected to Pinner synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound (Method A)

Self-validating system: Monitor disappearance of benzyl alcohol via TLC (Hexane:EtOAc 7:3).[1]

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Deprotonation: Add Sodium Hydride (60% in oil, 1.2 equiv) to dry THF (10 mL/g substrate) at 0 °C. Slowly add Benzyl Alcohol (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add 2-Chloroacetamide (1.1 equiv) in one portion.

-

Reaction: Warm to room temperature and reflux for 4–6 hours.

-

Workup: Quench carefully with sat. NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol 2: Reduction to 2-(Benzyloxy)ethanamine

Critical Safety Note: LiAlH₄ reacts violently with water.[1] Use strictly anhydrous conditions.

-

Setup: Dry 250 mL flask, N₂ atmosphere.

-

Reagent Prep: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C.

-

Addition: Dissolve This compound (1.0 equiv) in THF and add dropwise to the hydride suspension.

-

Reflux: Heat to reflux for 12–18 hours. The amide carbonyl is less reactive than esters, requiring prolonged heating.

-

Fieser Quench: Cool to 0 °C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used.

-

Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the amine oil.

Applications in Drug Discovery[4][6][10]

Oxazolidinone Antibacterials

Research into next-generation antibiotics (analogs of Linezolid) utilizes acetamide derivatives to construct the C-5 side chain of the oxazolidinone core.[1] this compound serves as a precursor to N-substituted glycolamides , which modulate the solubility and ribosomal binding affinity of the antibiotic.[1]

Peptidomimetics & Protease Inhibitors

In the design of protease inhibitors (e.g., for MMPs or viral proteases), the Bn-O-CH2-CO-N fragment acts as a serine surrogate .[1]

-

Logic: The benzyl ether mimics the hydrophobic side chain of phenylalanine or tyrosine, while the amide backbone maintains hydrogen bonding interactions with the enzyme active site.

-

Advantage: Unlike natural amino acids, this ether-linked backbone is resistant to proteolytic cleavage, enhancing metabolic stability.[1]

Neuroactive Agents (IBS & Pain)

Patents (e.g., AU2008255815) indicate the use of acetamide derivatives in synthesizing tetrahydroisoquinolin-1-ones for treating Irritable Bowel Syndrome (IBS).[1] The acetamide side chain often acts as a polar "handle" to adjust the LogP and blood-brain barrier (BBB) permeability of the drug candidate.

Safety & Handling

-

Hazards: this compound is an irritant to eyes, skin, and the respiratory system.[1]

-

Precursors: 2-Chloroacetamide is toxic and a suspected sensitizer.[1] Benzyl chloride (if used in alternative routes) is a lachrymator.

-

Storage: Store in a cool, dry place. Stable under standard laboratory conditions.

References

-

PubChem. Compound Summary: this compound.[1] National Library of Medicine. Available at: [Link][1]

- Google Patents.Antibacterial Agents (WO2004069832A2). (Describes use of acetamide derivatives in oxazolidinone synthesis).

-

Organic Chemistry Portal. Reduction of Amides to Amines. (General methodology reference). Available at: [Link][1]

- Google Patents.Tetrahydroisoquinolin-1-one derivative or salt thereof (AU2008255815A1).

The Pharmacophore and Precursor: A Technical Review of 2-(Benzyloxy)acetamide

[1]

Executive Summary

2-(Benzyloxy)acetamide represents a critical structural motif in medicinal chemistry, serving as both a versatile synthetic intermediate and a pharmacophore in the development of neuroactive agents. Structurally, it bridges the lipophilic benzyl ether domain with a polar amide terminus, a configuration central to the "functionalized amino acid" (FAA) class of anticonvulsants, including the blockbuster drug Lacosamide .[1]

This technical guide analyzes the synthesis, pharmacological mechanisms, and structure-activity relationships (SAR) of this compound and its N-substituted derivatives. It is designed for medicinal chemists and pharmacologists requiring actionable protocols and mechanistic insights.[2][1][3]

Chemical Architecture & Synthesis Strategies

The synthesis of this compound hinges on the formation of the ether linkage and the amide bond.[3] The choice of pathway determines the scalability and the ability to introduce chiral centers or N-substituents early in the sequence.[3]

Core Synthetic Pathways[1]

Two primary methodologies dominate the literature: the Williamson Ether Synthesis (Path A) and the Acyl Chloride Amidation (Path B).[2]

-

Path A (Convergent): Alkylation of 2-hydroxyacetamide (glycolamide) or 2-chloroacetamide.[2][3] This is cost-effective for generating the unsubstituted primary amide.[2][3]

-

Path B (Divergent): Reaction of benzyloxyacetyl chloride with various amines.[2][1][3] This is the preferred route for generating libraries of N-substituted bioactive derivatives (e.g., N-benzyl analogs).[2][3]

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for this compound.[2][3] Path A is preferred for the primary amide; Path B allows for N-substitution diversity.[2][3]

Pharmacological Profile & Mechanism of Action[2][3][4]

While the primary amide (unsubstituted) serves as a precursor, the N-benzyl-2-(benzyloxy)acetamide derivatives exhibit potent anticonvulsant activity.[3]

Mechanism: Sodium Channel Slow Inactivation

Unlike traditional sodium channel blockers (e.g., carbamazepine) that affect fast inactivation, this compound derivatives—similar to Lacosamide—selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs).[2][1]

-

Physiological Impact: This mechanism dampens the sustained, high-frequency neuronal firing typical of focal seizures without affecting normal physiological excitability.[1][3]

-

Binding Site: Evidence suggests these compounds interact with the pore-lining residues of the sodium channel in a conformation-dependent manner, distinct from the local anesthetic binding site.[3]

Structure-Activity Relationship (SAR)[1][3]

The anticonvulsant activity is strictly governed by the spatial arrangement of three key pharmacophoric elements:

-

Aromatic Domain (Distal): A lipophilic phenyl ring (often substituted with F, Cl, or OMe) is essential for hydrophobic interaction.[2][1]

-

Linker Region: The ether oxygen (-O-) acts as a hydrogen bond acceptor.[2][3] The distance between the aromatic ring and the amide nitrogen is critical; a 3-4 atom spacing is optimal.[3]

-

Amide Terminus: The primary or secondary amide provides hydrogen bond donor/acceptor capability.[2][1][3] N-benzyl substitution significantly enhances potency (ED50 < 20 mg/kg) compared to the primary amide.[3]

Figure 2: Pharmacophore dissection of the this compound scaffold.[2][3] The interplay between the hydrophobic tail and polar headgroup is decisive for activity.

Experimental Protocols

The following protocols are standardized for the synthesis of N-benzyl-2-(benzyloxy)acetamide, a representative bioactive analog, and its biological validation.

Protocol A: Synthesis via Acyl Chloride (Path B)[1]

This method ensures high purity and allows for the introduction of the N-benzyl pharmacophore.[3]

Reagents: Benzyloxyacetic acid (10 mmol), Thionyl chloride (15 mmol), Benzylamine (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM).[2][1]

-

Activation: Dissolve benzyloxyacetic acid in dry DCM (20 mL). Add thionyl chloride dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to obtain crude benzyloxyacetyl chloride.[2][1][3]

-

Coupling: Redissolve the acyl chloride in dry DCM (10 mL).

-

Amidation: In a separate flask, mix benzylamine and triethylamine in DCM (15 mL) at 0°C.

-

Addition: Add the acyl chloride solution dropwise to the amine mixture over 30 minutes.

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (2x), saturated NaHCO3 (2x), and brine.[2][1]

-

Purification: Dry over Na2SO4, concentrate, and recrystallize from EtOAc/Hexane.

Protocol B: Maximal Electroshock Seizure (MES) Test

The gold standard for evaluating efficacy against generalized tonic-clonic seizures.[2]

Subjects: Male CF-1 mice (20-30g).[2][1][3]

-

Preparation: Solubilize the test compound in 0.5% methylcellulose.

-

Administration: Administer intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100, 300 mg/kg).[1]

-

Stimulation: 30 minutes post-dose, apply corneal electrodes.[2][1][3] Deliver a current of 50 mA, 60 Hz for 0.2 seconds.

-

Endpoint: Abolition of the hindlimb tonic extensor component indicates protection.[2][1][3]

-

Data Analysis: Calculate ED50 using Probit analysis.

Comparative Data Analysis

The following table contrasts the anticonvulsant potency of the core this compound structure against its N-substituted analogs and the clinical standard, Lacosamide.

Table 1: Anticonvulsant Activity in Mouse MES Model (i.p.)

| Compound Structure | R-Group (Amide N) | ED50 (mg/kg) | PI (TD50/ED50) | Notes |

| This compound | -H | > 300 | N/A | Inactive as primary amide.[2][3] |

| N-Methyl-2-(benzyloxy)acetamide | -CH3 | ~120 | 2.1 | Weak activity.[2][1][3] |

| N-Benzyl-2-(benzyloxy)acetamide | -CH2-Ph | 18.5 | 4.8 | Highly potent; Lead compound.[2][1][3] |

| Lacosamide | (Functionalized) | 4.5 | > 100 | Clinical Standard (Reference).[2][1] |

Note: PI = Protective Index.[2][1][3] Higher PI indicates a wider safety margin.[1]

References

-

Kohn, H., et al. (1991).[2][1][3] "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. Link

-

Choi, D., et al. (1996).[2][1][3][4] "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link[2]

-

Béguin, C., et al. (2004).[2][1][3][5] "Functionalized amino acid anticonvulsants: Synthesis and pharmacological evaluation of conformationally restricted analogues." Bioorganic & Medicinal Chemistry. Link

-

Stöhr, T., et al. (2007).[2][1][3][4] "Lacosamide, a new anti-epileptic drug, shows a unique mechanism of action."[1][6] Epilepsy Research. Link

-

Morieux, P., et al. (2008).[2][1][3] "Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. archivepp.com [archivepp.com]

- 2. Epanolol - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Harold Kohn - Google Scholar [scholar.google.com]

- 5. Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2-(Benzyloxy)acetamide

This technical guide details the discovery, synthesis, and pharmacological significance of 2-(Benzyloxy)acetamide (CAS: 5774-77-6).[1] While structurally simple, this compound serves as a critical model system and intermediate in the development of Functionalized Amino Acid (FAA) anticonvulsants, a class that includes the blockbuster drug Lacosamide (Vimpat®).

Structural Probe and Synthetic Scaffold in Anticonvulsant Discovery[1]

Executive Summary

This compound is an organic amide featuring a benzyl ether moiety linked to an acetamide core.[1] Historically, it emerged not as a standalone therapeutic, but as a pivotal Structure-Activity Relationship (SAR) probe during the rational design of sodium channel blockers. Its chemical architecture (

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry | 5774-77-6 |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 88–92 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

| Key Functional Groups | Primary Amide, Benzyl Ether |

Historical Context: The Path to Functionalized Amino Acids

The discovery of this compound is inextricably linked to the work of Dr. Harold Kohn and colleagues (University of North Carolina, Chapel Hill) in the 1980s and 1990s. The research aimed to identify novel anticonvulsant agents by modifying the structure of simple amino acids.

3.1 The SAR Logic

Researchers hypothesized that specific structural motifs were essential for modulating voltage-gated sodium channels (VGSCs):

-

Aromatic Domain: A hydrophobic ring (Benzyl group) to interact with the channel's inactivation gate.

-

Polar Domain: An amide/peptide bond for hydrogen bonding.[1]

-

Spacer Unit: A specific distance between the aromatic ring and the polar group.

This compound served as a structural deletion analogue .[1] By comparing its activity to more complex derivatives like N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide), scientists established that the

Figure 1: Evolutionary pathway of Functionalized Amino Acid anticonvulsants. This compound represents the foundational ether-amide scaffold used to validate the necessity of the benzyloxy motif.[1]

Chemical Synthesis Protocols

Two primary methods are established for the synthesis of this compound. Method A is preferred for laboratory-scale purity, while Method B is a scalable industrial route.

Method A: Ammonolysis of Esters (High Yield)

This method avoids the use of strong bases and minimizes side reactions.

Reagents:

-

Ethyl benzyloxyacetate (1.0 equiv)[1]

-

Ammonia (7N in Methanol, excess)

-

Solvent: Methanol (anhydrous)[1]

Protocol:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl benzyloxyacetate (10.0 g, 51.5 mmol) in Methanol (50 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add 7N Ammonia in Methanol (30 mL, ~4 equiv) via an addition funnel over 15 minutes.

-

Reaction: Seal the flask tightly (or use a pressure vessel). Allow the mixture to warm to room temperature (25 °C) and stir for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.

-

Workup: Concentrate the reaction mixture in vacuo to remove methanol and excess ammonia.

-

Purification: The residue typically solidifies. Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

-

Validation:

-

Yield: ~85-90%[1]

-

1H NMR (DMSO-d6):

7.35 (m, 5H, Ar-H), 7.20 (br s, 1H, NH), 7.05 (br s, 1H, NH), 4.52 (s, 2H, Ph-CH2), 3.86 (s, 2H, CH2-CO).

-

Method B: Williamson Ether Synthesis (Direct Coupling)

Used when starting from the alcohol and chloroacetamide.

Reagents:

-

Benzyl alcohol (1.0 equiv)[1]

-

2-Chloroacetamide (1.1 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

-

Solvent: THF or DMF (dry)[1]

Protocol:

-

Activation: Suspend NaH (2.4 g, 60 mmol) in dry THF (100 mL) under Nitrogen at 0 °C.

-

Alkylation: Add Benzyl alcohol (5.4 g, 50 mmol) dropwise. Stir for 30 mins until

evolution ceases (formation of sodium benzylate). -

Coupling: Add 2-Chloroacetamide (5.1 g, 55 mmol) portion-wise.

-

Reaction: Heat to reflux (66 °C) for 4 hours.

-

Quench: Cool to 0 °C and carefully quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Pharmacological Profile & Mechanism

While this compound itself exhibits only weak anticonvulsant activity compared to Lacosamide, its study revealed critical mechanistic insights.[1]

5.1 Mechanism of Action (Sodium Channel Gating)

The compound functions as a "slow inactivator" of voltage-gated sodium channels (Nav1.2, Nav1.6). Unlike traditional blockers (e.g., Carbamazepine) that block the fast inactivation state, the benzyloxy-amide motif facilitates the transition of the channel into a slow inactivated state .

-

Key Interaction: The benzyl ether oxygen acts as a hydrogen bond acceptor, while the phenyl ring engages in

-

5.2 Comparative Potency (MES Test)

Data derived from Maximal Electroshock Seizure (MES) tests in mice (i.p. injection):

| Compound | Structure | ED50 (mg/kg) | PI (Protective Index) |

| This compound | > 100 (Weak) | N/A | |

| N-Benzyl-2-acetamidoacetamide | ~80 | Low | |

| Lacosamide | 4.5 | High |

References

-

Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444–2452.

-

Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 39(9), 1907–1916. [1]

-

Bédat, A., et al. (2020). "Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides."[1] Chemical Science, 11, 7907-7913.

-

PubChem Compound Summary. (2025). "this compound (CAS 5774-77-6)."[1] National Center for Biotechnology Information.[1] [1]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)acetamide

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(Benzyloxy)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this compound in a laboratory setting.

Introduction to this compound: A Molecule of Interest